An In-depth Technical Guide to the Chemical Properties of 1-Trityl-1H-1,2,4-triazole
An In-depth Technical Guide to the Chemical Properties of 1-Trityl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of 1-Trityl-1H-1,2,4-triazole, a key intermediate in pharmaceutical synthesis. The document details its physicochemical characteristics, spectroscopic profile, reactivity, and provides illustrative experimental protocols.
Core Chemical Properties
1-Trityl-1H-1,2,4-triazole is a substituted aromatic heterocyclic compound. The bulky trityl (triphenylmethyl) group at the N1 position of the 1,2,4-triazole ring significantly influences its physical and chemical properties, rendering it a valuable protecting group in multi-step organic syntheses.
Table 1: Physicochemical Properties of 1-Trityl-1H-1,2,4-triazole and Parent 1,2,4-Triazole
| Property | 1-Trityl-1H-1,2,4-triazole | 1H-1,2,4-Triazole (for comparison) |
| Molecular Formula | C₂₁H₁₇N₃[1] | C₂H₃N₃[2][3] |
| Molecular Weight | 311.39 g/mol [1] | 69.07 g/mol [2][4] |
| CAS Number | 31250-99-4[1] | 288-88-0[2][3] |
| Appearance | White to off-white crystalline solid | White to pale yellow crystalline solid[3] |
| Melting Point | Data not available | 120-121 °C[2][4] |
| Boiling Point | Data not available | 260 °C (decomposes)[2][4] |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5] Insoluble in water. | Soluble in water, ethanol, and acetone.[3] |
Synthesis and Reactivity
The synthesis of 1-Trityl-1H-1,2,4-triazole typically involves the N-alkylation of 1,2,4-triazole with trityl chloride. This reaction is a standard procedure for introducing the trityl protecting group onto a nitrogen atom of a heterocyclic compound.
General Reactivity:
The trityl group is a bulky protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions. This lability is a key feature of its utility in organic synthesis. The 1,2,4-triazole ring itself is aromatic and relatively stable.
Deprotection: The trityl group can be cleaved from the triazole ring using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), or with formic acid. This process regenerates the N-H of the triazole for further reactions.
Experimental Protocols
Synthesis of 1-Trityl-1H-1,2,4-triazole
This protocol describes a general method for the N-tritylation of 1,2,4-triazole.
Materials:
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1,2,4-triazole
-
Trityl chloride (TrCl)
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Triethylamine (TEA) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole (1.0 equivalent) in anhydrous DMF.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of trityl chloride (1.05 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford 1-Trityl-1H-1,2,4-triazole as a solid.
Spectroscopic Characterization
The structure of 1-Trityl-1H-1,2,4-triazole is confirmed through various spectroscopic techniques.
¹H NMR (Proton NMR):
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Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a small sample (5-10 mg) of the compound in approximately 0.6 mL of the deuterated solvent. Transfer the solution to an NMR tube. Acquire the spectrum using standard instrument parameters.
-
Expected Chemical Shifts (δ):
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~7.1-7.5 ppm: A complex multiplet corresponding to the 15 aromatic protons of the three phenyl rings of the trityl group.
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~7.9-8.5 ppm: Two singlets corresponding to the two protons on the 1,2,4-triazole ring.
-
¹³C NMR (Carbon-13 NMR):
-
Instrumentation: A 100 MHz or 125 MHz NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Procedure: Use a more concentrated sample (20-50 mg) in the same deuterated solvent. Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ):
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~80-90 ppm: A quaternary carbon signal for the central carbon of the trityl group.
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~127-130 ppm: Multiple signals for the aromatic carbons of the trityl group.
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~140-155 ppm: Signals for the carbons of the 1,2,4-triazole ring.
-
-
Instrumentation: An FTIR spectrometer.
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Procedure (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure. Collect the spectrum.
-
Expected Characteristic Absorptions (cm⁻¹):
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~3100-3000: C-H stretching vibrations of the aromatic rings.
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~1600, 1490, 1450: C=C stretching vibrations within the aromatic rings.
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~1500-1400: N-C stretching vibrations of the triazole ring.
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~750-700 and ~700-650: Strong C-H out-of-plane bending vibrations characteristic of monosubstituted benzene rings.
-
-
Instrumentation: A mass spectrometer, typically with an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) setup.
-
Procedure (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.
-
Expected m/z values:
-
[M+H]⁺: 312.15 (for C₂₁H₁₈N₃⁺)
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A prominent fragment ion at m/z 243 corresponding to the stable trityl cation ([C(C₆H₅)₃]⁺) is expected upon fragmentation.
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Logical Relationships in Reactivity
The chemical utility of 1-Trityl-1H-1,2,4-triazole is primarily based on the protecting group strategy. The trityl group masks the reactive N-H of the triazole, allowing for chemical modifications on other parts of a larger molecule without affecting the triazole nitrogen. Subsequent deprotection reveals the triazole N-H for further functionalization.
References
- 1. 1-Trityl-1H-1,2,4-triazole | C21H17N3 | CID 4638251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1h-1,2,4-triazole - Molar Mass 69.00725, Melting Point 120-121â°c, Boiling Point 260â°c, Very Soluble In Water | White Solid, Industrial Grade, Cas No: 288-88-0, Molecular Formula: C2h3n3 at Best Price in Ankleshwar | Vrypa Pharmachem [tradeindia.com]
- 5. solubilityofthings.com [solubilityofthings.com]

